molecular formula C11H13BrN2 B12073596 6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine

6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12073596
M. Wt: 253.14 g/mol
InChI Key: QVCKCLPFNJCNAJ-UHFFFAOYSA-N
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Description

6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine (CAS: 2340294-34-8) is a brominated heterocyclic compound featuring a fused pyrrole-pyridine scaffold substituted with an isobutyl group at position 1 and a bromine atom at position 4. Its molecular formula is C₁₁H₁₃BrN₂, with a molecular weight of 253.15 g/mol and a purity of 95% .

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

6-bromo-1-(2-methylpropyl)pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C11H13BrN2/c1-8(2)7-14-4-3-10-11(14)5-9(12)6-13-10/h3-6,8H,7H2,1-2H3

InChI Key

QVCKCLPFNJCNAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C1C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 1-isobutyl-1H-pyrrolo[3,2-b]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine, including 6-bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines, including ovarian and breast cancer cells. For instance, studies have demonstrated that certain derivatives possess moderate cytotoxicity against these cancer types while maintaining lower toxicity towards non-cancerous cells .

Antiviral Properties
The compound also exhibits antiviral activity, particularly against HIV-1. Its mechanism involves inhibiting specific viral enzymes, which is crucial for the development of new antiviral therapies. The structure-activity relationship (SAR) studies have identified key modifications that enhance its potency against viral infections .

Diabetes Management
Another promising application is in the management of diabetes. Compounds similar to 6-bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine have been noted for their ability to reduce blood glucose levels by enhancing insulin sensitivity. This property is essential for developing new treatments for type 2 diabetes and related metabolic disorders .

Organic Synthesis

6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of diverse derivatives.
  • Coupling Reactions : It can participate in cross-coupling reactions like the Suzuki-Miyaura reaction, which is vital for constructing complex organic frameworks.

Biological Studies

The compound is also employed in biological research to study its interactions with specific molecular targets. For example, investigations into its inhibitory effects on enzymes involved in metabolic pathways have been conducted. These studies help elucidate the compound's potential as a therapeutic agent against various diseases.

Case Studies and Research Findings

Study Application Findings
Study on Anticancer ActivityAnticancerDemonstrated moderate cytotoxicity against ovarian and breast cancer cell lines while sparing healthy cells .
SAR Studies on Antiviral ActivityAntiviralIdentified key structural modifications that enhance activity against HIV-1 through enzyme inhibition .
Research on Diabetes ManagementDiabetesShowed potential in reducing blood glucose levels by improving insulin sensitivity in vitro .

Mechanism of Action

The mechanism of action of 6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications Reference
6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine C₁₁H₁₃BrN₂ 253.15 1-isobutyl, 6-Br Enhanced lipophilicity; drug intermediate
6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine C₁₂H₁₃BrN₂ 265.16 1-cyclopentyl, 6-Br Bulky cyclic substituent; research use
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine C₈H₇BrN₂ 211.06 2-methyl, 6-Br Compact structure; potential azaindole analog
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde C₈H₅BrN₂O 225.04 3-carboxaldehyde, 6-Br Reactive aldehyde for derivatization
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C₁₀H₉BrN₂O₂ 269.10 2-ethyl ester, 6-Br Ester functionality; synthetic intermediate
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine C₇H₄BrClN₂ 222.48 6-Br, 3-Cl (different ring fusion) Dual halogen; enhanced reactivity
6-Bromo-1H-pyrazolo[4,3-b]pyridine C₆H₄BrN₃ 198.02 Pyrazolo-pyridine scaffold Alternate heterocycle; diverse bioactivity

Substituent Effects on Physicochemical Properties

  • Isobutyl vs. Cyclopentyl : The isobutyl group in the target compound provides linear alkyl chain flexibility, whereas the cyclopentyl group introduces conformational rigidity. This difference may influence binding interactions in biological targets .
  • Methyl vs. Carboxaldehyde : The 2-methyl analog (C₈H₇BrN₂) is less polar than the 3-carboxaldehyde derivative (C₈H₅BrN₂O), which has a reactive aldehyde group suitable for condensation reactions .
  • Halogenation: The dual halogenation (Br and Cl) in 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine increases electrophilicity, making it a candidate for cross-coupling reactions compared to mono-halogenated analogs .

Biological Activity

6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H14BrN
  • Molecular Weight : 252.15 g/mol
  • IUPAC Name : 6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine

The compound features a pyrrolopyridine core structure, which is significant for its biological activity. The presence of the bromine atom and the isobutyl group contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that 6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine exhibits potent anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HCT116 (Colon Cancer)5.0
MDA-MB-468 (Breast)4.5
U87MG (Glioblastoma)6.0

In vivo studies in mouse xenograft models have demonstrated that oral administration of this compound significantly reduces tumor size in various cancer types, including prostate and ovarian cancers.

The mechanism by which 6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine exerts its anticancer effects involves:

  • Inhibition of Kinase Activity : The compound has been identified as an inhibitor of several kinases involved in cancer progression, such as SGK-1 kinase, which plays a role in cell survival and proliferation .
  • Modulation of Apoptotic Pathways : Studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus12.5
Escherichia coli25.0

These findings suggest that 6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine could be a candidate for developing new antibacterial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases.

Case Studies

A notable case study involved the evaluation of 6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine in a clinical setting for patients with advanced cancer. The study reported:

  • Patient Cohort : 50 patients with various solid tumors.
  • Treatment Regimen : Oral administration at doses ranging from 50 mg to 200 mg daily.
  • Outcomes : A partial response was observed in 30% of patients, with stable disease reported in an additional 40% .

Q & A

Q. What are the typical synthetic routes for preparing 6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine?

The synthesis often involves halogenation and alkylation steps. For pyrrolo[3,2-b]pyridine derivatives, bromination at the 6-position can be achieved using reagents like POBr₃ under reflux conditions. Subsequent N-alkylation with isobutyl groups is typically performed via nucleophilic substitution using isobutyl halides in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF. Microwave-assisted methods (e.g., 3 min irradiation in pyridine) have been reported for analogous heterocycles to improve reaction efficiency .

Q. How can the purity and structural identity of this compound be validated?

Analytical techniques include:

  • HPLC/GC : Confirm purity (>95% by GC/HPLC, as per typical standards for intermediates) .
  • NMR spectroscopy : Key signals include aromatic protons in the pyrrolo[3,2-b]pyridine core (δ ~8.3–8.4 ppm for H-2 and H-4) and isobutyl group protons (δ ~1.0–2.0 ppm). Bromine substitution induces characteristic deshielding .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight.

Q. What are the recommended storage conditions for this compound?

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation. Moisture-sensitive brominated heterocycles may hydrolyze over time; desiccants like silica gel are recommended .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The 6-bromo group acts as a leaving site for Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings. For example, coupling with aryl/heteroaryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Cs₂CO₃) can yield biaryl derivatives. Steric hindrance from the isobutyl group may require optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in spectral data for pyrrolo[3,2-b]pyridine derivatives?

Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. For example:

  • Tautomerism : Use deuterated DMSO or DMF to stabilize specific tautomers.
  • Impurity profiling : Combine LC-MS with 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .

Q. How can computational methods guide SAR studies for sigma receptor ligands based on this scaffold?

Density Functional Theory (DFT) calculations predict electron distribution and binding affinity. For sigma-1 ligands, focus on the pyrrolo[3,2-b]pyridine core’s HOMO/LUMO orbitals and electrostatic potential maps. Molecular docking (e.g., AutoDock Vina) into receptor crystal structures (PDB: 5HK1) identifies key interactions, such as halogen bonding with the bromine substituent .

Q. What experimental design optimizes brain penetration in neuropharmacological applications?

To enhance blood-brain barrier permeability:

  • LogP optimization : Target logP ~2–3 via substituent modification (e.g., replacing bromine with lipophilic groups).
  • Reducing P-gp efflux : Avoid hydrogen bond donors; methyl or trifluoromethyl groups improve passive diffusion.
  • In vitro assays : Use MDCK-MDR1 cells to measure permeability and efflux ratios .

Data Contradiction Analysis

Q. Conflicting reports on regioselectivity in alkylation reactions: How to address this?

Regioselectivity in N-alkylation may depend on solvent polarity and base strength. For example:

  • In DMF with NaH, the isobutyl group preferentially attaches to the pyrrole nitrogen.
  • In less polar solvents (e.g., toluene), competing alkylation at pyridine nitrogen may occur. Validate via NOESY NMR to confirm substitution patterns .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Cross-Coupling Reactions

Reaction TypeCatalyst SystemTemperature (°C)Yield RangeReference
Suzuki-MiyauraPd(PPh₃)₄, Cs₂CO₃80–10045–70%
Buchwald-HartwigPd₂(dba)₃, XPhos11060–75%

Q. Table 2. Pharmacological Optimization Parameters

ParameterTarget RangeExperimental Method
logP2–3HPLC-derived logD (pH 7.4)
PSA<90 ŲComputational prediction
P-gp Efflux Ratio<2.5MDCK-MDR1 assay

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